1,4-BenzenediaMine, N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-N,N'-di-4-pyridinyl-
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Overview
Description
1,4-BenzenediaMine, N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-N,N’-di-4-pyridinyl- is a complex organic compound that features a benzenediamine core with indole and pyridine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-BenzenediaMine, N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-N,N’-di-4-pyridinyl- typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-BenzenediaMine, N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-N,N’-di-4-pyridinyl- can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
1,4-BenzenediaMine, N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-N,N’-di-4-pyridinyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1,4-BenzenediaMine, N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-N,N’-di-4-pyridinyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or interfere with cellular pathways by interacting with receptors. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
1,4-BenzenediaMine, N1-[2-(dimethylamino)ethyl]-5-methoxy-N1-methyl-N4-[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]-2-nitro-: This compound shares a similar core structure but has different substituents, which can affect its chemical properties and applications.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: These compounds also feature the indole moiety and are studied for their bioactive properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and development .
Properties
Molecular Formula |
C27H25N5 |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
4-N-[2-(1-methylindol-3-yl)ethyl]-1-N,4-N-dipyridin-4-ylbenzene-1,4-diamine |
InChI |
InChI=1S/C27H25N5/c1-31-20-21(26-4-2-3-5-27(26)31)14-19-32(25-12-17-29-18-13-25)24-8-6-22(7-9-24)30-23-10-15-28-16-11-23/h2-13,15-18,20H,14,19H2,1H3,(H,28,30) |
InChI Key |
FXZFMHSYVAHGIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCN(C3=CC=C(C=C3)NC4=CC=NC=C4)C5=CC=NC=C5 |
Origin of Product |
United States |
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